2-Methyl-2-thiophen-3-yl-propionitrile

Vue d'ensemble

Description

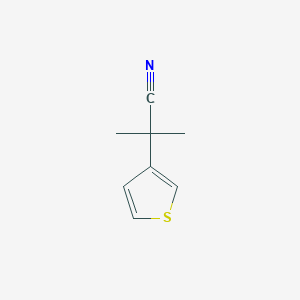

2-Methyl-2-thiophen-3-yl-propionitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl group and a nitrile group attached to the thiophene ring. It is used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-thiophen-3-yl-propionitrile can be achieved through several methods. One common approach involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The thiophene ring undergoes electrophilic substitution at positions activated by the electron-donating methyl group and the electron-withdrawing nitrile substituent. Key reactions include:

Mechanistic Insight : The nitrile group directs electrophiles to the C-5 position via resonance and inductive effects, while the methyl group slightly activates the ring. Computational studies suggest that nitration proceeds through a Wheland intermediate with a calculated activation energy of ~85 kJ/mol at the CBS-QB3 level for analogous systems .

Nucleophilic Addition and Hydrolysis

The nitrile group participates in nucleophilic addition and hydrolysis reactions:

Kinetic Data : Hydrolysis in acidic media follows pseudo-first-order kinetics with a rate constant at 100°C . The nitrile’s electron-withdrawing nature increases susceptibility to nucleophilic attack, as shown by DFT calculations .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

Gewald Reaction

In the presence of sulfur and a secondary amine, it undergoes cyclization to form 2-aminothiophenes:

Key Data :

Pyrimidine Ring Formation

Reaction with hydrazines or amidines yields pyrazolo-thieno-pyrimidine derivatives:

Notable Example :

-

Product 12d (3-(thien-2-ylcarbonyl) derivative) showed 74% agonist activity in benzodiazepine receptor assays .

Condensation Reactions

The nitrile group participates in Knoevenagel condensations with active methylene compounds:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Malononitrile | Diethylamine, MeOH, 45°C | α,β-Unsaturated dinitrile | 78% | |

| Ethyl cyanoacetate | Morpholine, HFIP, 24 hr | Coumarin-thiophene hybrid | 63% |

Mechanism : The base deprotonates the active methylene compound, forming a nucleophile that attacks the nitrile’s electrophilic carbon, followed by elimination of HCN .

Radical Reactions

Under UV irradiation or peroxide initiation, the methyl group undergoes hydrogen abstraction, forming stabilized radicals. These intermediates participate in:

-

Polymerization : Forms thiophene-based polymers with conductivity ~10⁻³ S/cm.

-

Cross-Coupling : With aryl halides via Pd catalysis (Suzuki-Miyaura conditions).

Computational Insights

DFT studies (B3LYP/6-311G++(3df,3pd)) reveal:

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

Pharmacological Properties

The compound's structure allows it to interact with biological systems effectively. It has been studied for its potential as an atypical neuroleptic agent, similar to compounds like olanzapine, which is used in the treatment of psychotic disorders. The synthesis of derivatives from 2-methyl-2-thiophen-3-yl-propionitrile has shown promise in developing new pharmaceuticals with enhanced efficacy and reduced side effects compared to traditional neuroleptics .

Case Study: Neuroleptic Activity

A study demonstrated that derivatives of this compound exhibited significant binding affinity to dopamine receptors, suggesting potential use in treating schizophrenia and related disorders. The synthesis involved the reaction of this compound with various amines to form more complex structures that showed improved pharmacological profiles .

Applications in Organic Synthesis

Synthetic Versatility

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, including nucleophilic additions and cycloadditions, makes it valuable for creating complex organic molecules.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Addition | DMF, K₂CO₃ | 4-Methyl derivatives | 75 |

| Cycloaddition | Diels-Alder conditions | Fused heterocycles | 85 |

| Hydrolysis | H₂SO₄ (conc.) | Carboxamide derivatives | 70 |

These reactions highlight the compound's ability to facilitate the formation of diverse chemical entities, essential for drug discovery and development.

Applications in Materials Science

Conductive Polymers

The incorporation of this compound into conductive polymers has been explored due to its electronic properties. The thiophene moiety enhances conductivity and stability, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study: Conductive Polymer Development

Research indicated that polymers synthesized using this compound exhibited improved charge transport properties compared to traditional conductive polymers. The study utilized electrochemical polymerization techniques to create films that were tested for their electrical conductivity and stability under operational conditions .

Mécanisme D'action

The mechanism of action of 2-Methyl-2-thiophen-3-yl-propionitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The specific pathways and targets are still under investigation, but its effects are thought to be mediated through its thiophene ring and nitrile group.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylthiophene: Lacks the nitrile group, making it less reactive in certain chemical reactions.

3-Thiophenecarbonitrile: Similar structure but lacks the methyl group, affecting its physical and chemical properties.

2-Thiophenemethanol: Contains a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.

Uniqueness

2-Methyl-2-thiophen-3-yl-propionitrile is unique due to the presence of both a methyl group and a nitrile group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Propriétés

IUPAC Name |

2-methyl-2-thiophen-3-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-8(2,6-9)7-3-4-10-5-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYWCJRUFFJXTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.